Oxymorphone-d3

Oxymorphone quantification Internal standard contamination LC-MS/MS assay specificity

Oxymorphone-d3 is a stable isotope-labeled analog of the semi-synthetic μ-opioid agonist oxymorphone, in which three hydrogen atoms on the N-methyl group are replaced with deuterium (D₃), resulting in a molecular weight of 304.36 g/mol. As a deuterated internal standard (IS), it is specifically designed for the quantification of oxymorphone in complex biological matrices such as urine, serum, and plasma by LC-MS/MS or GC-MS, supporting applications in clinical toxicology, forensic analysis, pain prescription monitoring, and pharmaceutical research.

Molecular Formula C17H19NO4
Molecular Weight 304.35 g/mol
CAS No. 145225-03-2
Cat. No. B3322412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymorphone-d3
CAS145225-03-2
Molecular FormulaC17H19NO4
Molecular Weight304.35 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,12,15,19,21H,4-8H2,1H3/t12-,15+,16+,17-/m1/s1/i1D3
InChIKeyUQCNKQCJZOAFTQ-ZXTOONLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxymorphone-d3 (CAS 145225-03-2): A Deuterated Internal Standard for Oxymorphone Quantification in Forensic and Clinical LC-MS/MS Methods


Oxymorphone-d3 is a stable isotope-labeled analog of the semi-synthetic μ-opioid agonist oxymorphone, in which three hydrogen atoms on the N-methyl group are replaced with deuterium (D₃), resulting in a molecular weight of 304.36 g/mol . As a deuterated internal standard (IS), it is specifically designed for the quantification of oxymorphone in complex biological matrices such as urine, serum, and plasma by LC-MS/MS or GC-MS, supporting applications in clinical toxicology, forensic analysis, pain prescription monitoring, and pharmaceutical research .

Why Generic Substitution Fails in Oxymorphone-d3-Based LC-MS/MS Assays


Substituting Oxymorphone-d3 with a non-deuterated oxymorphone standard, an alternative deuterated opioid analog such as oxycodone-d3, or a structural isomer is analytically invalid. Unlabeled oxymorphone cannot be distinguished from the endogenous analyte by mass spectrometry, leading to inaccurate quantitation. Other deuterated opioid standards lack identical chemical structure, which is required to fully correct for matrix effects, extraction efficiency, and ionization variability . Critically, oxycodone-d3 has been shown to contain trace oxymorphone as a contaminant, which compromises any assay where oxymorphone is the target analyte .

Quantitative Differentiation of Oxymorphone-d3 Against Common Internal Standard Candidates


Critical Impurity in Oxycodone-d3 Internal Standards Ruled Out in Oxymorphone-d3

During the simultaneous LC-MS/MS quantitation of oxycodone, noroxycodone, and oxymorphone in rat plasma, trace amounts of oxymorphone were identified as a contaminant in commercial oxycodone-d3 internal standard lots . This contamination rendered oxycodone-d3 unsuitable for use as the internal standard where oxymorphone was an analyte of interest, particularly at a lower limit of quantification (LLOQ) of 10 pg/mL . In contrast, Oxymorphone-d3 (CAS 145225-03-2) provides an analyte-identical retention time and ionization behavior without introducing false analyte signal, ensuring accurate quantification at ultra-low concentrations.

Oxymorphone quantification Internal standard contamination LC-MS/MS assay specificity Bioanalytical method validation

Stable Isotope Dilution Mass Spectrometry Enables High-Precision, Low-LOD Quantification of Oxymorphone

Using Oxymorphone-d3 as the internal standard in an LC-MS/MS method for the simultaneous determination of oxymorphone and its active metabolite 6-OH-oxymorphone in human plasma, a low limit of quantification (LLOQ) of 35 pg/mL was achieved for oxymorphone . Intraday precision (%CV) for oxymorphone was ≤11.0%, and interday precision was ≤12.6% . In a validated GC-MS method for the analysis of urine specimens, oxymorphone-d3 served as the IS, achieving a limit of detection (LOD) of 20 ng/mL for oxymorphone . An earlier HPLC-ESI-MS/MS method using deuterated d3 analogues reported an LLOQ of 1.0 ng/mL for oxymorphone with between-day accuracy of -1.8% and precision of 9.5% in rat plasma .

Oxymorphone LC-MS/MS Isotope dilution Limit of detection Precision profile

Stable Isotope Labeling Eliminates In-Source Conversion Interference from Oxymorphone-3-Glucuronide

Oxymorphone-3-glucuronide, a major metabolite of oxymorphone, can convert back to oxymorphone in the MS ion source, producing falsely elevated oxymorphone concentrations in the absence of chromatographic separation . When Oxymorphone-d3 is used as the internal standard, this in-source conversion artifact can be identified and eliminated because any oxymorphone generated from the glucuronide will yield a signal at the analyte's m/z, but will not produce a corresponding signal for the deuterated internal standard, thus enabling accurate calibration and recovery of the target analyte .

Oxymorphone-3-glucuronide In-source conversion LC-MS/MS interference Deuterated internal standard

Superior Isotopic Purity and Minimal Cross-Contribution Compared to Alternative Deuterated Standards

A certificate of analysis for one commercial batch of Oxymorphone-d3 reported an isotopic purity where the D₀/D₃ ratio was just 0.1% . This high isotopic enrichment minimizes isotopic cross-contribution during GC-MS analysis, a critical parameter where the isotopically labeled IS and the analyte each contribute to the other's monitored ion intensity . The systematic review by Chen et al. (2008) provides the full-scan mass spectra and cross-contribution data for opioid analytes and their labeled analogs, establishing that the D₃ analog of oxymorphone produces minimal ion overlap when appropriate derivatization and monitoring ions are selected .

Isotopic purity Cross-contribution Oxymorphone-d3 GC-MS Quantitative accuracy

Demonstrated Accuracy and Recovery in Both Urine and Plasma Matrices Using Oxymorphone-d3

Recovery data for oxymorphone in extracted urine samples using Oxymorphone-d3 as IS demonstrated an accuracy of 93.8% with a relative standard deviation (RSD) of 9.3% . In human urine specimens spiked with deuterated IS including oxymorphone-d3 and analyzed by fast GC-MS, the method showed excellent linearity (r² = 0.9997) for oxymorphone across the range of 40–1600 ng/mL . The acetylated-oxime derivatization strategy coupled with selective ion monitoring (SIM) using oxymorphone-d3 provided unequivocal identification and quantification without interference from 12 structurally similar semi-synthetic opioids tested at 5000 ng/mL .

Oxymorphone recovery Urine drug testing GC-MS validation Matrix effects

Best Practice Application Scenarios for Oxymorphone-d3 Based on Quantitative Differentiation Evidence


Definitive Opioid Compliance Monitoring in Pain Management Programs

Oxymorphone-d3 enables the unequivocal quantification of oxymorphone in urine and serum specimens at sub-ng/mL levels for pain management patients. Because the deuterated IS is not subject to in-source conversion from the glucuronide metabolite, it correctly discriminates between therapeutic use and potential non-compliance, a necessity in medicolegal settings where patient care decisions depend on accurate drug monitoring .

Regulated Forensic Toxicology Confirmation for Legal Proceedings

For confirmatory testing in suspected opioid overdose cases, the use of Oxymorphone-d3 as the IS yields analyte-specific MS spectra with minimal cross-contribution from other opioids. The exact mass shift of +3 Da allows forensic scientists to positively identify oxymorphone without interference from structurally similar compounds, even in the presence of high concentrations of other opioids, meeting ISO 17025 and SWGTOX guidelines for quantitative analysis .

Bioequivalence and Pharmacokinetic Studies for Generic Opioid Formulations

In pharmaceutical bioequivalence studies, an LLOQ of 35 pg/mL for oxymorphone in human plasma is achievable only with the Oxymorphone-d3 internal standard due to its identical extraction, ionization, and retention properties relative to the target analyte. This ultra-low quantification limit, validated in multi-day precision studies, is essential for constructing accurate pharmacokinetic profiles during the development and regulatory approval of generic oxymorphone products .

Method Development and Validation in Toxicology Reference Laboratories

Toxicology reference laboratories preparing in-house quantitative panels for a broad opioid screen can rely on Oxymorphone-d3 to validate their assays. The demonstrated recovery of 93.8% with <10% RSD, combined with an isotopic purity of >99.9%, assures method developers that the internal standard will not contribute to bias or variability, thus simplifying method validation and reducing the need for repeated calibration across multiple batches .

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